molecular formula C18H17NO3 B6409609 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid CAS No. 1261983-71-4

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid

Cat. No.: B6409609
CAS No.: 1261983-71-4
M. Wt: 295.3 g/mol
InChI Key: TYZXAIOBTDSUOF-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[3-(cyclopropylcarbamoyl)phenyl]-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-5-8-15(16(9-11)18(21)22)12-3-2-4-13(10-12)17(20)19-14-6-7-14/h2-5,8-10,14H,6-7H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZXAIOBTDSUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691731
Record name 3'-(Cyclopropylcarbamoyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-71-4
Record name 3'-(Cyclopropylcarbamoyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid typically involves multiple steps, including the formation of the cyclopropylaminocarbonyl group and its subsequent attachment to the phenyl ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylaminocarbonyl group may play a crucial role in binding to target proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-chlorobenzoic acid
  • 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-ethylbenzoic acid

Uniqueness

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid is unique due to its specific structural features, such as the cyclopropylaminocarbonyl group and the methyl substitution on the benzoic acid ring. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.

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